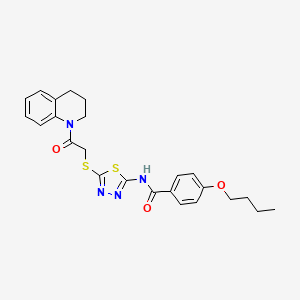

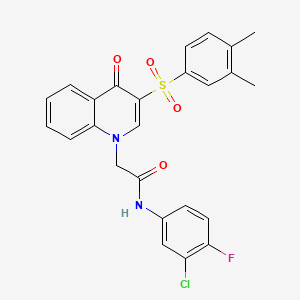

![molecular formula C21H19N3O3 B2503466 4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代-1,2-二氢-3-喹啉羧酸甲酯 CAS No. 1251676-20-6](/img/structure/B2503466.png)

4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代-1,2-二氢-3-喹啉羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of an indole moiety, which is a common framework in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is described in the first paper, where ethynyl ketene-S,S-acetals are used as dienophiles in a one-pot three-component reaction involving arylamines and aldehydes. This process results in 4-functionalized quinolines through a sequence of arylimine formation, aza-Diels-Alder reaction, and reductive amination . Although the compound of interest is not directly synthesized in this paper, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring. The compound of interest includes additional functional groups, such as an indole moiety and an amino ester, which may influence its chemical behavior and interaction with biological targets. The stereochemistry and electronic distribution within the molecule are crucial for its biological activity and are often explored through computational chemistry and X-ray crystallography.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The second paper describes a two-step synthesis of quinoline derivatives starting from anthranilic acids, which involves the formation of isatoic anhydrides and their subsequent reaction with sodium enolates to yield substituted quinolines . This method showcases the reactivity of the quinoline core and its ability to undergo electrophilic substitution reactions, which could be relevant for further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of an indole group may increase the compound's hydrophobicity, affecting its solubility in aqueous solutions. The fourth paper provides insight into the synthesis of quinoline amino acid esters, which could be related to the physical properties of the compound due to the presence of similar functional groups .

科学研究应用

化学合成和结构分析

化学化合物4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代-1,2-二氢-3-喹啉羧酸甲酯参与有机化学中的各种合成过程和结构分析。例如,它作为 β-脯氨酸、尼哌酸和与吲哚嗪和喹诺嗪结构相关的某些羧酸衍生物制备中的前体,突出了它在合成环状和双环 β-氨基酸衍生物方面的多功能性 (Tishkov, Reissig, & Ioffe, 2002)。类似地,它在通过直接缩合过程合成 2-[(1,2-二氢-4-羟基-2-氧代-1-苯基喹啉-3-基)羰基氨基] 烷酸甲酯中的应用进一步说明了它在制备喹啉氨基酸酯中的应用,这是后续化学合成中至关重要的中间体 (Fathala & Pazdera, 2017)。

光伏和电子应用

该化合物还在材料科学领域中找到应用,特别是在光伏特性的开发中。例如,该化合物的衍生物,如 Ph-HPQ 和 Ch-HPQ 薄膜,因其光伏特性和在有机-无机光电二极管制造中的潜在应用而被探索,展示了该化合物与电子设备开发的相关性 (Zeyada, El-Nahass, & El-Shabaan, 2016)。

光学和荧光应用

此外,该化合物的衍生物已被用于设计和合成荧光染料,用于液晶显示器中的潜在应用,表明其在制造具有特定光学性质的材料方面的重要性 (Bojinov & Grabchev, 2003)。由喹啉鎓阳离子和羧酸阴离子构建的共振甜菜碱的研究进一步支持了这一点,这些研究因其荧光特性而被研究,展示了该化合物在荧光偶极子开发中的效用 (Smeyanov, Adams, Hübner, & Schmidt, 2017)。

药物化学和药物开发

在药物化学中,该化合物的衍生物已被合成并评估其生物活性,例如抑制 DNA 促旋酶和抗菌效力,突出了其在开发新型抗菌剂中的潜力 (Domagala et al., 1988)。这些应用展示了 4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代-1,2-二氢-3-喹啉羧酸甲酯在科学研究中的广泛用途,从有机合成到材料科学和药物化学。

作用机制

The mechanism of action of indole derivatives often involves their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . For instance, compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

属性

IUPAC Name |

methyl 4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-27-21(26)18-19(15-7-3-5-9-17(15)24-20(18)25)22-11-10-13-12-23-16-8-4-2-6-14(13)16/h2-9,12,23H,10-11H2,1H3,(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSNQPYDATFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

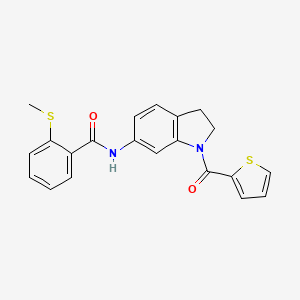

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

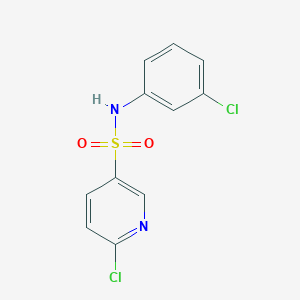

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)

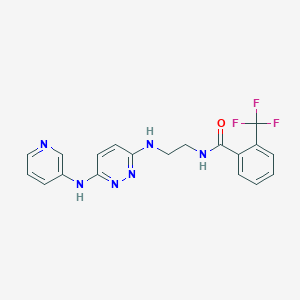

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)